4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a chloro group, an ethoxyphenoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chloropyrazole with 4-ethoxyphenol in the presence of a base to form the intermediate 4-chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole. This intermediate is then carboxylated using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-((4-methoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- 4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-sulfonic acid
Uniqueness
4-Chloro-1-((4-ethoxyphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C13H13ClN2O4 |
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Molecular Weight |
296.70 g/mol |
IUPAC Name |
4-chloro-1-[(4-ethoxyphenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O4/c1-2-19-9-3-5-10(6-4-9)20-8-16-7-11(14)12(15-16)13(17)18/h3-7H,2,8H2,1H3,(H,17,18) |
InChI Key |
GDUBJLPLRGWJML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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